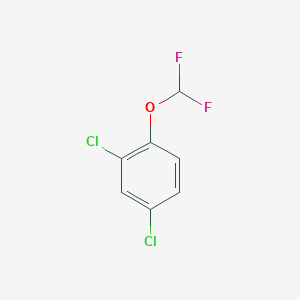

2,4-Dichloro-1-(difluoromethoxy)benzene

Description

Overview of Halogenated Aryl Ethers in Contemporary Chemical Research

Halogenated aryl ethers are a class of organic compounds characterized by an aromatic ring system bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group, with one or more halogen atoms substituted on the aromatic ring. These compounds are significant in numerous areas of chemical research and industry. The nature and position of the halogen atom(s) on the aromatic ring are crucial, influencing the molecule's reactivity, stability, and physical properties. nih.govwikipedia.org

From a practical and economic standpoint, the availability and cost of aryl halides are generally inversely proportional to the reactivity of the halogen, with chlorides being the most available and iodides the least. nih.gov Halogenated aromatic compounds are pivotal in medicinal chemistry, agrochemistry, and materials science. nih.govnih.gov Their utility often stems from their role as intermediates in synthesis. For instance, the carbon-halogen bond can be activated by transition metals to participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov The interaction of these compounds with biological systems is also a major area of study; many toxicological and biochemical responses to halogenated aromatics are mediated through cellular receptors like the aryl hydrocarbon receptor (AhR). nih.gov

The Significance of Difluoromethoxy Moieties in Organic Chemistry

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The difluoromethoxy group (-OCF₂H) is a particularly valuable fluorinated moiety. nih.gov Its incorporation can profoundly alter the parent molecule's physicochemical properties in several beneficial ways.

| Fluorinated Group | Hansch-Hammett Lipophilicity Parameter (π) | Key Properties |

|---|---|---|

| -CF₃ (Trifluoromethyl) | +0.88 | Strong electron-withdrawing, high metabolic stability, steric bioisostere for chlorine. mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic, strong electron-withdrawing, metabolically stable. mdpi.com |

| -OCF₂H (Difluoromethoxy) | Varies | Hydrogen bond donor, metabolically stable bioisostere of -OH, -SH, -NH₂. nih.govnih.gov |

Structural Elucidation Challenges and Advanced Methodologies for Fluorinated Aromatic Compounds

The analysis and structural elucidation of fluorinated aromatic compounds present unique challenges. The high reactivity of elemental fluorine and the strength of the C-F bond necessitate specialized analytical techniques. wikipedia.orgnumberanalytics.com Accurately identifying and quantifying these compounds, especially in complex environmental or biological matrices, is critical for research and regulatory purposes. gore.com

Several advanced methodologies are employed to overcome these challenges:

Combustion Ion Chromatography (CIC): This is a reliable method for determining the total amount of organic fluorine in a sample. The sample is combusted, converting organic fluorine into hydrogen fluoride (B91410) (HF), which is then trapped and analyzed using ion chromatography. researchgate.nettudelft.nl This provides a measure of parameters like Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF). tudelft.nl

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): As fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool. It provides detailed information about the chemical environment of each fluorine atom in a molecule, making it invaluable for structural elucidation and quantitative analysis of organofluorine compounds. numberanalytics.com

Mass Spectrometry (MS): Coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry is essential for identifying specific fluorinated compounds. LC-MS/MS, for example, is a dominant method for the determination of per- and polyfluoroalkyl substances (PFAS) in various samples. researchgate.net

X-ray Crystallography: For solid, crystalline materials, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, showing precise bond lengths and angles, and intermolecular interactions.

A systematic approach is often required, using clues from various analytical techniques to piece together the final structure. youtube.com For instance, initial analysis by CIC might confirm the presence of organic fluorine, followed by ¹⁹F NMR and GC-MS to identify the specific structure and its isomers. gore.comresearchgate.net

Research Avenues for 2,4-Dichloro-1-(difluoromethoxy)benzene

While specific research literature on this compound is not extensive, its structure suggests several potential avenues for investigation, primarily as a chemical intermediate or building block. The molecule combines a dichlorinated benzene (B151609) ring, a common scaffold in agrochemicals and industrial chemicals, with the functionally significant difluoromethoxy group.

| Property | Value/Information | Source |

|---|---|---|

| Chemical Formula | C₇H₄Cl₂F₂O | |

| CAS Number | 87453-28-9 | chemicalbook.com |

| Molecular Weight | 209.01 g/mol | chemicalbook.com |

| Boiling Point | Not available | chemicalbook.com |

| Melting Point | Not available | chemicalbook.com |

| Density | Not available | chemicalbook.com |

Potential research applications include:

Synthesis of Bioactive Molecules: The compound could serve as a key precursor for novel pharmaceuticals or agrochemicals (such as herbicides or fungicides). The dichlorophenyl moiety is a known feature in many commercial pesticides, while the difluoromethoxy group could be used to enhance biological activity, metabolic stability, and uptake, as discussed previously. nih.govaarti-industries.com

Nucleophilic Aromatic Substitution (SₙAr) Reactions: The benzene ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two chlorine atoms and the difluoromethoxy group. This could allow for the selective replacement of one or both chlorine atoms to introduce new functional groups and build more complex molecules. Aryl fluorides, in general, can undergo nucleophilic substitution efficiently. wikipedia.org

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers and materials known for high thermal stability and chemical resistance. acs.orgnih.gov Research could explore the incorporation of the 2,4-dichloro-1-(difluoromethoxy)phenyl unit into polymer backbones to create materials with tailored properties for electronics or specialty coatings.

Mechanistic Studies: The compound could be used as a model substrate to study the influence of the -OCF₂H group on the reactivity and electronic properties of an aromatic ring, for example, in transition metal-catalyzed cross-coupling reactions.

These research directions leverage the combined structural features of the molecule, positioning it as a potentially valuable, though currently under-explored, component in the toolbox of synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYAHBQJKDFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822776 | |

| Record name | 2,4-Dichloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-23-6 | |

| Record name | 2,4-Dichloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 1 Difluoromethoxy Benzene

Strategic Retrosynthetic Analysis for the Difluoromethoxybenzene Core

The design of a synthetic route for 2,4-Dichloro-1-(difluoromethoxy)benzene begins with a retrosynthetic analysis, a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. cas.cnnih.govamazonaws.com The primary disconnection strategy for the difluoromethoxybenzene core targets the ether linkage (C-O bond) of the difluoromethoxy group. This is the most logical disconnection as numerous methods exist for the formation of aryl ethers.

This retrosynthetic step breaks down this compound into two key synthons: a 2,4-dichlorophenoxide anion and an electrophilic difluoromethyl species. The corresponding real-world starting materials for these synthons are 2,4-dichlorophenol (B122985) and a source of difluorocarbene (:CF₂). 2,4-Dichlorophenol is a readily available industrial chemical, making it an ideal starting point for the synthesis. researchgate.netgoogle.comalphachemika.co The challenge, therefore, lies in the efficient and selective generation and reaction of difluorocarbene with the phenol (B47542).

An alternative, less common retrosynthetic approach could involve the direct C-H difluoromethoxylation of 1,3-dichlorobenzene. nih.govrsc.org However, this method often suffers from a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate, making it a less strategically sound approach for the specific synthesis of the 2,4-dichloro isomer. Therefore, the pathway originating from 2,4-dichlorophenol is the most strategically viable and widely considered approach.

Development of Novel Synthetic Pathways

The synthesis of this compound has evolved from classical methods to more sophisticated, catalyzed approaches that offer greater efficiency and milder reaction conditions.

Optimization of Reaction Conditions and Reagent Systems

The most established method for the synthesis of difluoromethyl aryl ethers involves the O-difluoromethylation of phenols with a source of difluorocarbene. nih.gov A common reagent for generating difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa). The reaction is typically performed by heating the phenol with ClCF₂COONa in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or diglyme. Optimization of this process involves careful control of temperature, as premature decomposition of the reagent can lower yields, while insufficient heat leads to slow or incomplete reactions. The molar ratio of the phenol to the difluorocarbene precursor is also a critical parameter to optimize for maximizing yield.

More recent developments have focused on alternative difluorocarbene precursors that operate under milder conditions. Reagents such as diethyl bromodifluoromethylphosphonate and difluoromethyl triflate have been explored. nih.gov A significant advancement is the use of visible-light photoredox catalysis, which allows the reaction to proceed at room temperature. nih.govresearchgate.net For instance, the difluoromethylation of phenols can be achieved using difluorobromoacetic acid in the presence of a suitable photocatalyst and a base. nih.gov Optimization in these systems involves screening different photocatalysts, solvents, bases, and light sources to achieve the highest quantum yield and chemical efficiency.

Table 1: Comparison of Reagent Systems for Phenol Difluoromethoxylation

| Reagent System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | High temperature (e.g., 160-180 °C) in DMF or diglyme | Inexpensive and readily available reagent. | Harsh reaction conditions, potential for side reactions. |

| Diethyl Bromodifluoromethylphosphonate | Base-mediated at moderate temperatures | Milder conditions compared to ClCF₂COONa. | More expensive reagent, requires stoichiometric base. |

| Difluorobromoacetic Acid / Photocatalyst | Visible light, room temperature, base | Very mild conditions, high functional group tolerance. | Requires a photocatalyst, potential for light-source variability. |

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

Catalysis is central to the development of modern synthetic pathways for this compound. In traditional thermal methods, the reaction is often uncatalyzed, relying on the thermal decomposition of the difluorocarbene precursor. However, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide have been used to improve the reaction between an aqueous base and an organic-soluble phenol, particularly when forming the phenoxide in situ.

Another emerging area is the direct C-H difluoromethoxylation of arenes, which utilizes a redox-active difluoromethoxylating reagent and a photoredox catalyst. nih.govrsc.org While challenged by regioselectivity, this method highlights the power of catalytic systems to enable previously difficult transformations. The development of catalysts that could direct this reaction to the desired position on the dichlorobenzene ring would represent a major breakthrough.

Table 2: Catalyst Systems for Difluoromethoxylation Reactions

| Catalyst Type | Example | Reaction Type | Role of Catalyst |

|---|---|---|---|

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide | Williamson Ether Synthesis (Phenoxide formation) | Facilitates transport of anions between aqueous and organic phases. |

| Photoredox Catalyst | fac-Ir(ppy)₃ | Visible-Light Mediated Difluoromethylation | Absorbs light and initiates a single-electron transfer (SET) process to generate radical intermediates. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in designing synthetic routes. e3s-conferences.orgnih.gov For the synthesis of this compound, several green principles can be applied.

Waste Prevention: Newer catalytic methods, especially photoredox catalysis, often have higher atom economy and generate less waste compared to classical methods that may require large excesses of reagents and produce significant byproducts. e3s-conferences.org

Energy Efficiency: Photoredox-catalyzed reactions that proceed at room temperature offer significant energy savings over traditional methods that require high temperatures for extended periods. nih.gove3s-conferences.org

Use of Safer Solvents and Reagents: A key goal is to replace hazardous solvents like DMF with greener alternatives. Furthermore, developing non-explosive and stable difluoromethylating agents is a continuous effort in this field. The move away from potentially unstable precursors towards more robust, catalytically activated reagents aligns with green chemistry principles. e3s-conferences.org

Catalysis: The use of catalysts is inherently a green principle, as it allows for reactions to occur with greater efficiency and under milder conditions, reducing energy consumption and waste. rsc.org

Applying these principles would favor the development of a process that utilizes a stable, solid-supported photocatalyst, a benign solvent, and a highly efficient, low-energy input method like visible light irradiation.

Comparative Analysis of Established and Emerging Synthetic Approaches

A comparative analysis of the synthetic methods for preparing this compound reveals a clear trend towards milder, more efficient catalytic processes.

Established Approach (Thermal Difluorocarbene Generation): The classical method using reagents like sodium chlorodifluoroacetate is robust and utilizes an inexpensive starting material. However, its primary drawbacks are the harsh reaction conditions (high heat), which can limit its applicability to more sensitive substrates and pose safety and energy consumption concerns on an industrial scale. Yields can be variable, and the high temperatures can lead to the formation of undesired byproducts.

Emerging Approach (Photoredox Catalysis): The use of visible-light photoredox catalysis represents a significant step forward. These methods operate at ambient temperature, show broad functional group tolerance, and are generally more efficient in terms of yield and atom economy. nih.govresearchgate.net The main challenges are the cost and potential toxicity of the metal-based photocatalysts and the need for specialized photoreactor equipment. However, ongoing research into earth-abundant metal catalysts and catalyst recycling is addressing these issues.

Table 3: Comparative Analysis of Synthetic Approaches

| Parameter | Established Approach (Thermal) | Emerging Approach (Photocatalysis) |

|---|---|---|

| Starting Materials | 2,4-Dichlorophenol, ClCF₂COONa | 2,4-Dichlorophenol, Difluorobromoacetic acid |

| Key Reagents | High-boiling solvent (DMF) | Photocatalyst (e.g., fac-Ir(ppy)₃), base |

| Reaction Conditions | High Temperature (160-180 °C) | Ambient Temperature, Visible Light |

| Advantages | Inexpensive reagents, well-established procedure. | Mild conditions, high efficiency, excellent functional group tolerance. nih.gov |

| Disadvantages | High energy consumption, harsh conditions, potential for byproducts. | Cost of catalyst, requires specialized equipment. |

| Green Chemistry Aspect | Poor (high energy, hazardous solvents). | Good (energy efficient, potential for greener solvents). |

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2,4 Dichloro 1 Difluoromethoxy Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,4-Dichloro-1-(difluoromethoxy)benzene, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

While specific experimental multi-dimensional NMR data such as COSY, HSQC, HMBC, and NOESY spectra for this compound are not widely available in the public domain, the application of these techniques would be instrumental in confirming its structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between the protons and their attached carbon atoms, aiding in the definitive assignment of the carbon signals in the benzene (B151609) ring and the difluoromethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity of the difluoromethoxy group to the dichlorinated benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of atoms, which could help in determining the preferred conformation of the difluoromethoxy group relative to the aromatic ring.

The 19F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms within the difluoromethoxy group. For this compound, the 19F NMR spectrum shows a doublet at -82.1 ppm, with a coupling constant (J) of 73.4 Hz. nih.gov This doublet arises from the coupling of the two fluorine atoms with the single proton of the difluoromethoxy group. The chemical shift value is indicative of the specific electronic shielding experienced by the fluorine nuclei, influenced by the adjacent oxygen and the electron-withdrawing dichlorophenyl ring.

The 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

The 1H NMR spectrum of this compound displays signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. nih.gov The aromatic region shows a multiplet between δ 7.48-7.42 ppm and another multiplet between δ 7.29-7.15 ppm, corresponding to the three protons on the dichlorinated benzene ring. nih.gov The difluoromethoxy proton appears as a characteristic triplet at δ 6.52 ppm with a large coupling constant of J = 72.7 Hz, resulting from coupling to the two adjacent fluorine atoms. nih.gov

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.48-7.42 | m | - | Aromatic H |

| 7.29-7.15 | m | - | Aromatic H |

Table 2: 19F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.

For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at an m/z of 212. nih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks corresponding to the natural abundance of 37Cl. A detailed HRMS analysis would provide the accurate mass of the molecular ion, confirming the elemental composition of C7H4Cl2F2O.

A comprehensive fragmentation analysis, which is not currently available in the literature, would involve the identification of key fragment ions. Expected fragmentation pathways would likely involve the loss of the difluoromethoxy group or cleavage of the C-O bond, followed by further fragmentation of the dichlorophenyl cation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Although specific experimental IR and Raman spectra for this compound are not available, characteristic absorption bands can be predicted based on its structure.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm-1. The C-H stretch of the difluoromethoxy group would also appear in this region.

C-O stretching: Strong absorptions corresponding to the aryl-ether C-O stretching are expected around 1250-1000 cm-1.

C-F stretching: The C-F stretching vibrations of the difluoromethoxy group would give rise to strong and characteristic bands, typically in the 1100-1000 cm-1 region.

C-Cl stretching: The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800-600 cm-1.

Aromatic C=C stretching: Bands corresponding to the aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm-1 region.

A Raman spectrum would complement the IR data, particularly for the symmetric vibrations of the benzene ring.

X-ray Crystallography for Solid-State Structure Determination and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Currently, there is no published X-ray crystal structure for this compound. If the compound is a solid at room temperature and suitable crystals can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would also reveal the conformation of the difluoromethoxy group relative to the plane of the benzene ring and detail any intermolecular interactions present in the crystal lattice.

Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 1 Difluoromethoxy Benzene

Investigation of Electrophilic Aromatic Substitution Reactions on the Dichlorinated Benzene (B151609) Ring

Detailed experimental studies on the electrophilic aromatic substitution (EAS) of 2,4-dichloro-1-(difluoromethoxy)benzene are not readily found in the surveyed literature. However, the directing effects of the substituents can be predicted. The two chlorine atoms are deactivating, ortho-, para-directing groups due to the competing inductive withdrawal and resonance donation of their lone pairs. The difluoromethoxy group (-OCF₂H) is also generally considered to be an electron-withdrawing and deactivating group, directing electrophiles to the meta position.

Given the substitution pattern, the potential sites for electrophilic attack are positions 3, 5, and 6. The difluoromethoxy group at position 1, being meta-directing, would favor substitution at position 5. The chlorine at position 2 would direct incoming electrophiles to positions 3 and 5, while the chlorine at position 4 would direct to positions 3 and 5. Therefore, it is reasonable to predict that electrophilic substitution would likely occur at position 5, and possibly at position 3, though to a lesser extent due to potential steric hindrance between the two chlorine atoms. Computational methods, such as the RegioSQM method, can be used to predict the most likely sites of electrophilic attack by calculating the lowest free energies of the protonated intermediates of the aromatic C-H bonds. chemrxiv.orgsemanticscholar.orgrsc.org

Exploration of Nucleophilic Aromatic Substitution Pathways at Halogenated Positions

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov In this compound, the difluoromethoxy group is electron-withdrawing, which should enhance the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chlorobenzene.

The chlorine at position 2 is ortho to the difluoromethoxy group, and the chlorine at position 4 is para. Both positions are therefore activated towards nucleophilic substitution. It is plausible that strong nucleophiles could displace one or both of the chlorine atoms. The relative reactivity of the two chlorine atoms would depend on the specific nucleophile and reaction conditions. Generally, the para-position is sterically more accessible.

Reactivity and Stability of the Difluoromethoxy Group under Various Conditions

The difluoromethoxy group is generally more stable than a methoxy (B1213986) group under many reaction conditions due to the presence of the electron-withdrawing fluorine atoms. However, its stability is not absolute. Under strongly acidic or basic conditions, hydrolysis of the difluoromethoxy group to a formyl group or further to a carboxylic acid can potentially occur, although likely requiring more forcing conditions than for a simple ether. Specific studies detailing the stability of the difluoromethoxy group in this compound under a range of pH and temperature conditions were not found in the reviewed literature.

Studies on Radical Reactions and Photochemical Transformations Involving the Compound

There is no specific information available in the searched literature regarding radical or photochemical reactions directly involving this compound. In general, aromatic compounds can undergo radical reactions, such as radical additions under specific conditions, for instance in the presence of radical initiators and strong sunlight. libretexts.org Photochemical reactions could potentially lead to the cleavage of the C-Cl bonds or reactions involving the difluoromethoxy group, but this remains speculative without experimental data.

Detailed Mechanistic Investigations of Key Transformations

Due to the lack of specific studies on the reactivity of this compound, no detailed mechanistic investigations have been reported.

Kinetic Studies and Determination of Activation Parameters

No kinetic studies or determination of activation parameters for reactions involving this compound have been found in the public domain.

Identification and Characterization of Reaction Intermediates

While no reaction intermediates for transformations of this compound have been isolated or characterized, the synthesis and basic characterization of the compound itself have been reported.

Table 1: Spectroscopic Data for this compound cas.cn

| Analysis Type | Data |

| ¹H NMR | δ: 7.48—7.42 (m, 1H), 7.29—7.15 (m, 2H), 6.52 (t, J=72.7 Hz, 1H) |

| ¹⁹F NMR | δ: -82.1 (d, J=73.4 Hz, 2F) |

| Mass Spectrometry (EI) | m/z (%): 212 (M.⁺, 32.96) |

Elucidation of Transition State Structures and Reaction Path Energetics

The elucidation of transition state structures and the energetics of reaction paths for this compound is crucial for a comprehensive understanding of its chemical behavior. While direct experimental data for this specific compound is not extensively available in the public domain, a detailed analysis can be constructed through inference from well-established principles of physical organic chemistry and computational studies on structurally analogous molecules. The reactivity of this compound is primarily dictated by the interplay of the electronic effects of its substituents: the two chlorine atoms and the difluoromethoxy group. These substituents influence the electron density of the aromatic ring and, consequently, its susceptibility to attack by either electrophiles or nucleophiles.

The primary reaction pathways anticipated for this molecule are electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr). The transition state structures and energetic profiles for these reactions are key to predicting reaction outcomes and understanding mechanistic details.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The substituents on the benzene ring play a critical role in modulating the ring's reactivity and directing the incoming electrophile to a specific position. The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The difluoromethoxy group (-OCF₂H) is also strongly deactivating due to the powerful inductive electron-withdrawal by the two fluorine atoms, which is only partially offset by the resonance donation from the oxygen atom.

The transition state in SEAr reactions is a high-energy intermediate often referred to as a Wheland intermediate or an arenium ion. This intermediate is a resonance-stabilized carbocation. The stability of this transition state, and thus the activation energy of the reaction, is highly dependent on the position of the attack and the nature of the substituents.

For this compound, electrophilic attack can, in principle, occur at the 3-, 5-, or 6-positions. The transition states leading to these products would involve a positively charged intermediate. The relative energies of these transition states will determine the regioselectivity of the reaction. Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these transition states and calculating their relative energies.

Attack at the 6-position: This position is ortho to the difluoromethoxy group and para to the chlorine at C-4. The transition state can be stabilized by resonance involving the oxygen of the difluoromethoxy group and the chlorine at the 4-position.

Attack at the 5-position: This position is meta to both chlorine atoms and the difluoromethoxy group. The transition state receives less resonance stabilization from the substituents.

Attack at the 3-position: This position is ortho to the chlorine at C-4 and meta to the difluoromethoxy group and the chlorine at C-2.

Interactive Data Table: Hypothetical Relative Activation Energies for Electrophilic Nitration

The following table presents a hypothetical set of calculated relative activation energies (ΔG‡) for the nitration of this compound at different positions, based on established principles of substituent effects.

| Position of Attack | Key Stabilizing/Destabilizing Influences | Hypothetical Relative Activation Energy (kcal/mol) |

| 6-position | Resonance stabilization from -OCF₂H and C4-Cl | 0 (Reference) |

| 5-position | Inductive destabilization from all groups | +5-8 |

| 3-position | Less effective resonance stabilization | +3-5 |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For SNAr to occur, the ring must be activated by potent electron-withdrawing groups, and a good leaving group must be present. byjus.comwikipedia.org The chlorine atoms in this compound can act as leaving groups. The difluoromethoxy group, being strongly electron-withdrawing, enhances the electrophilicity of the ring carbons, thereby facilitating nucleophilic attack.

The transition state in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing substituents stabilize the negative charge in the Meisenheimer complex, lowering the activation energy of the reaction.

Nucleophilic attack can occur at either C-2 or C-4, displacing one of the chlorine atoms.

Attack at C-4: The negative charge in the resulting Meisenheimer complex would be stabilized by the ortho-difluoromethoxy group and the ortho-chlorine at C-2.

Attack at C-2: The negative charge would be stabilized by the para-chlorine at C-4 and the ortho-difluoromethoxy group.

Computational studies on similar dichlorinated aromatic compounds have shown that the presence of electron-withdrawing groups lowers the activation energy for nucleophilic substitution. researchgate.net The difluoromethoxy group is expected to have a significant stabilizing effect on the Meisenheimer intermediate, making SNAr a plausible reaction pathway for this compound under appropriate conditions (e.g., a strong nucleophile). The reaction's regioselectivity would depend on the relative stabilities of the two possible Meisenheimer complexes.

Interactive Data Table: Inferred Energetic Parameters for SNAr with a Generic Nucleophile (Nu⁻)

This table provides inferred energetic parameters for the formation of the Meisenheimer complex, the key transition state in the SNAr of this compound.

| Site of Attack | Major Stabilizing Substituent for Anionic Intermediate | Inferred Relative Activation Energy (kcal/mol) |

| C-4 | -OCF₂H (ortho) | 0 (Reference) |

| C-2 | -OCF₂H (ortho) and C4-Cl (para) | -1 to -3 |

It is important to note that these energetic considerations are based on established theoretical frameworks and data from related compounds. Precise quantitative data for the transition state structures and reaction path energetics of this compound would necessitate dedicated, high-level computational chemistry studies.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 1 Difluoromethoxy Benzene

Quantum Mechanical (QM) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 2,4-dichloro-1-(difluoromethoxy)benzene, these calculations would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be determined.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Frontier Molecular Orbitals (FMOs) , the HOMO and LUMO, are crucial for predicting how the molecule will interact with other chemical species. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

An Electrostatic Potential (ESP) map would visually represent the charge distribution on the molecule's surface. This map uses a color scale to denote regions of positive and negative electrostatic potential, which are invaluable for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the conformational landscape of molecules like this compound.

A conformational analysis would involve systematically rotating the rotatable bonds, specifically the C-O bond of the difluoromethoxy group. For each conformation, the energy would be calculated to construct a potential energy surface. This surface reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. The relative energies of these conformers, governed by steric and electronic effects, determine their population at a given temperature.

The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the likelihood of it adopting different shapes, which can influence its biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While QM and DFT methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water or a lipid bilayer, and solving Newton's equations of motion for every atom over a period of time.

These simulations provide a detailed view of the molecule's dynamic behavior , including its vibrational and rotational motions, and how it interacts with its surroundings. By analyzing the trajectories of the atoms, one can study intermolecular interactions in detail. For instance, the formation and lifetime of hydrogen bonds or other non-covalent interactions with solvent molecules or potential binding partners can be quantified. This information is critical for understanding how the molecule behaves in a realistic biological or chemical system.

Prediction and Validation of Spectroscopic Parameters from Computational Models

Computational models are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, key spectroscopic parameters that could be calculated include:

Infrared (IR) and Raman Spectra: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These predicted spectra can aid in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific peaks to particular vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculated shifts are invaluable for assigning the signals in experimental NMR spectra.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

A hypothetical data table for predicted vibrational frequencies is presented below to illustrate this application.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-F stretch (difluoromethoxy) | 1100 - 1000 |

| C-O-C stretch | 1250 - 1050 |

| C-Cl stretch | 850 - 550 |

| Aromatic ring breathing | 1600 - 1400 |

Computational Analysis of Reaction Pathways and Transition State Modeling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

The process begins by identifying the reactants and products of a potential reaction. Computational methods are then used to locate the transition state (TS) , which is the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

By mapping out the entire reaction pathway , including any intermediates and transition states, a detailed, step-by-step understanding of the chemical transformation can be achieved. This knowledge is essential for optimizing reaction conditions or predicting the formation of byproducts.

Synthesis and Exploration of Derivatives and Analogs of 2,4 Dichloro 1 Difluoromethoxy Benzene

Synthetic Strategies for Modification of the Aromatic Ring System (e.g., further halogenation, nitration, amination)

The reactivity of the benzene (B151609) ring in 2,4-dichloro-1-(difluoromethoxy)benzene is influenced by the existing substituents. Both the chlorine atoms and the difluoromethoxy group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org The directing effects of these groups determine the position of further substitution. The chlorine atoms are ortho, para-directing deactivators, while the difluoromethoxy group is also generally considered to be a deactivating, ortho, para-directing group. libretexts.orgresearchgate.net

Further Halogenation

Further halogenation of this compound can be achieved through electrophilic aromatic substitution. Given the directing effects of the existing substituents, the most likely position for the introduction of a third halogen atom, such as chlorine or bromine, is at the 5-position of the benzene ring. This position is ortho to one chlorine atom and para to the other, and meta to the difluoromethoxy group.

Table 1: Proposed Synthesis of a Further Halogenated Derivative

| Starting Material | Reagents and Conditions | Product |

| This compound | Cl₂, FeCl₃ | 1,2,4-Trichloro-5-(difluoromethoxy)benzene (B1403865) |

Nitration

The nitration of this compound is another key electrophilic aromatic substitution reaction for introducing a functional group that can be further transformed, for example, into an amino group. The nitro group is expected to be introduced at the 5-position due to the directing effects of the existing substituents.

The synthesis of 2,4-dichloronitrobenzene (B57281) from m-dichlorobenzene is a well-documented process, typically carried out using a mixture of nitric acid and sulfuric acid. google.comnih.gov A similar approach can be applied to the nitration of this compound to yield 2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene.

Table 2: Proposed Synthesis of a Nitrated Derivative

| Starting Material | Reagents and Conditions | Product |

| This compound | HNO₃, H₂SO₄ | 2,4-Dichloro-1-(difluoromethoxy)-5-nitrobenzene |

Amination

The introduction of an amino group onto the aromatic ring can be achieved either through the reduction of a nitro derivative or through nucleophilic aromatic substitution. The reduction of the synthesized 2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene would provide the corresponding aniline (B41778) derivative. Common reducing agents for this transformation include metals such as iron or tin in the presence of an acid. google.com

Alternatively, direct amination of a suitably activated precursor can be considered. For instance, the synthesis of 2,4,5-triaminonitrobenzene involves the amination of 1,5-dichloro-2,4-dinitrobenzene with ammonia. orgsyn.org While direct amination of this compound is challenging due to the deactivated nature of the ring, the presence of a strongly electron-withdrawing group like nitro can facilitate nucleophilic aromatic substitution of one of the chlorine atoms.

Derivatization and Functionalization of the Difluoromethoxy Moiety

The difluoromethoxy group, while generally stable, can undergo certain transformations. One potential strategy for its functionalization involves the deprotonation of the difluoromethyl proton, which exhibits some acidity. rsc.org This can be followed by reaction with an electrophile.

Research on the deprotonative functionalization of the difluoromethyl group has shown that it is possible to generate an α-anion which can then react with various electrophiles. While specific examples for this compound are not detailed in the provided search results, this approach represents a viable pathway for introducing further diversity into the molecule.

Synthesis of Analogs with Varying Halogenation Patterns and Substituent Groups

The synthesis of analogs of this compound with different halogenation patterns or other substituent groups is crucial for structure-activity relationship (SAR) studies. These analogs can be prepared through various synthetic routes, often starting from differently substituted benzene precursors.

For example, analogs with different halogenation patterns can be synthesized by starting with the appropriately substituted dichlorophenol and then introducing the difluoromethoxy group. The difluoromethylation of phenols can be achieved using reagents like difluoromethyltri(n-butyl)ammonium chloride, which serves as a difluorocarbene source. cas.cn

The synthesis of analogs with other substituent groups can be achieved by employing a variety of organic reactions on the parent molecule or its derivatives. For instance, the nitro group in 2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene can be a versatile handle for introducing other functionalities through diazotization and subsequent reactions.

Table 3: Examples of Synthesized Analogs and Related Compounds

| Compound Name | Starting Material(s) | Key Reaction(s) | Reference |

| This compound | 2,4-Dichlorophenol (B122985) | Difluoromethylation | cas.cn |

| 1,2,4-Trichloro-5-isothiocyanatobenzene | 2,4,5-Trichlorophenylamine | Reaction with thiophosgene | chemeo.com |

| 2,4-Dichloro-5-fluoroacetophenone | 3,4-Dichloronitrobenzene | Fluorination, Chlorination, Acylation | google.com |

Investigation of Stereochemical Aspects in Derivative Synthesis (if chirality is introduced)

The introduction of chirality into derivatives of this compound can lead to compounds with distinct biological activities. Chirality can be introduced, for example, by the addition of a chiral substituent to the aromatic ring or by modification of a prochiral group already present.

While the parent molecule is achiral, derivatization can create stereocenters. For instance, if a substituent introduced to the aromatic ring contains a chiral center, the resulting molecule will be chiral. The synthesis of such derivatives would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies.

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of chiral difluoromethylated compounds. nih.govnih.gov For example, nickel-catalyzed cross-coupling reactions have been developed for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. nih.gov Although specific applications to derivatives of this compound are not explicitly mentioned in the provided search results, these methodologies offer a promising avenue for the synthesis of chiral analogs.

When a reaction creates a new stereocenter, the outcome can be stereoselective (favoring one stereoisomer over another) or stereospecific (where the stereochemistry of the product is determined by the stereochemistry of the reactant). youtube.comkhanacademy.orgyoutube.comyoutube.com The principles of stereochemistry are fundamental in designing and synthesizing chiral drug candidates. orgsyn.org

Advanced Analytical Method Development for 2,4 Dichloro 1 Difluoromethoxy Benzene

Development of Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, providing comprehensive information on the identity and quantity of unwanted components in a substance. jclmm.comresearchgate.netresearchgate.net For 2,4-Dichloro-1-(difluoromethoxy)benzene, which may contain starting materials, intermediates, or by-products from its synthesis, hyphenated chromatographic techniques are the methods of choice. nih.gov

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound. oup.comthermofisher.com Coupling GC with a mass spectrometer provides both high-resolution separation and definitive identification based on mass-to-charge ratio, making it a powerful tool for purity and impurity analysis. oup.comrsc.org

Method development for this compound would focus on optimizing sample introduction, chromatographic separation, and mass spectrometric detection. Given its volatility, techniques like static headspace or the more sensitive purge-and-trap sampling could be employed, particularly for trace-level analysis from complex matrices. thermofisher.comnih.gov For purity assessment of the neat compound, direct liquid injection is standard. oup.com

Separation is typically achieved on a capillary column. For chlorinated aromatic compounds, a medium-polarity column, such as one with a (6% cyanopropyl-phenyl)-polysiloxane stationary phase, can provide good separation of isomers and related impurities. oup.com The temperature program would be optimized to ensure sufficient resolution between the main component and any closely eluting impurities.

For detection, a quadrupole or ion-trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode offers enhanced sensitivity and selectivity for target analytes. nih.govresearchgate.net The use of an isotopically labeled internal standard, such as a deuterated analog of the target compound, is best practice for accurate quantification as it compensates for variations in sample preparation and injection. nih.govdioxin20xx.org

Table 1: Illustrative GC-MS Method Parameters for Analysis of this compound

| Parameter | Optimized Setting | Purpose |

| GC System | Gas Chromatograph with autosampler | Automated, reproducible injections. |

| Injection Mode | Split/Splitless or Headspace | Adaptable for high concentration (purity) or trace analysis. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte and impurities. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert mobile phase for carrying analytes through the column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; mid-polarity (e.g., 5% phenyl methylpolysiloxane) | Provides separation based on boiling point and polarity. |

| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Optimized temperature gradient to resolve closely eluting compounds. |

| MS Detector | Quadrupole or Ion Trap Mass Spectrometer | Provides mass information for identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (for impurity identification) and SIM (for quantification) | Full scan detects all ions; SIM increases sensitivity for target ions. |

| Internal Standard | Isotopically labeled analog (e.g., d3-2,4-Dichloro-1-(difluoromethoxy)benzene) | Corrects for variability, improving accuracy and precision. |

While GC-MS is suitable for volatile compounds, HPLC-MS is a versatile alternative, particularly for less volatile impurities or those that may be thermally unstable. nih.gov The development of an HPLC-MS method for this compound and its potential non-volatile impurities would involve careful selection of the stationary phase, mobile phase, and ionization source.

Reversed-phase chromatography is the most common approach. rsc.org A C18 or C8 column is a standard starting point, but for separating halogenated aromatic compounds, columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can offer improved resolution by leveraging different interactions like pi-pi stacking. chromforum.org

The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. researchgate.netwur.nlnih.gov The gradient is optimized to separate the main peak from all potential impurities within a reasonable analysis time.

The choice of ionization source is critical. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be more effective for neutral, less polar molecules like halogenated aromatics and may be less prone to matrix effects. nih.gov Tandem mass spectrometry (MS/MS) would be used for detection to ensure high selectivity and sensitivity, allowing for the creation of robust methods for impurity quantification at very low levels. nih.gov

Table 2: Illustrative HPLC-MS Method Parameters for Analysis of this compound

| Parameter | Optimized Setting | Purpose |

| HPLC System | UHPLC/HPLC with autosampler and column oven | Provides high-resolution separation under controlled temperatures. |

| Column | PFP or C18, 100 mm x 2.1 mm, <3 µm particle size | Stationary phase for separating analytes based on hydrophobicity/pi-pi interactions. |

| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting analytes. |

| Gradient | 5% B to 95% B over 10 minutes | Optimized to resolve the analyte from early and late eluting impurities. |

| Flow Rate | 0.4 mL/min | Controls retention time and separation efficiency. |

| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer | Provides high-resolution, accurate mass data for confident analysis. |

| Ionization Source | APCI (or ESI, to be evaluated) | Generates ions from the neutral analyte for mass analysis. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification | Highly selective and sensitive detection mode for target compounds. |

| Internal Standard | Structurally similar compound with stable isotope label | Improves quantitative accuracy. |

Quantitative Analytical Methodologies (e.g., HPLC-UV, GC-FID, NMR quantitation)

For accurate quantification, several robust methods can be developed, each with distinct advantages.

HPLC-UV: This is a widely accessible and reliable technique for quantifying compounds that possess a UV chromophore, such as the benzene (B151609) ring in this compound. researchgate.netresearchgate.net A method using a reversed-phase column (e.g., C18) with an acetonitrile/water mobile phase can be developed. shodex.comtums.ac.ir A Diode Array Detector (DAD) is particularly useful as it can monitor a range of wavelengths simultaneously, helping to identify the optimal wavelength for quantification while also checking for co-eluting impurities. wur.nl Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. researchgate.net

GC-FID: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a gold standard for the quantitative analysis of volatile organic compounds. nih.govresearchgate.net The FID detector offers a wide linear range and is highly sensitive to compounds containing carbon-hydrogen bonds. youtube.com After developing a GC method that separates the analyte from any interfering compounds, quantification is performed using an internal standard (e.g., a stable compound not present in the sample) and a calibration curve. nih.gov This method is known for its robustness and excellent precision.

NMR Quantitation (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for direct quantification without the need for an identical analyte standard. diva-portal.org Given the presence of a difluoromethoxy group, ¹⁹F qNMR is an exceptionally suitable technique. researchgate.netrsc.org The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which typically results in a simple spectrum with minimal background interference. researchgate.netacgpubs.org Quantification is achieved by integrating the signal of the analyte's fluorine atoms against the signal of a certified internal standard of known concentration (that also contains fluorine, e.g., trifluoroacetic acid). diva-portal.org The method is fast, non-destructive, and highly accurate when key experimental parameters like relaxation delay and pulse angle are properly optimized. diva-portal.orgrsc.org

Spectrophotometric Methods for Detection and Quantification in Complex Chemical Matrices

UV-Visible spectrophotometry is a fundamental analytical technique that can be adapted for the detection and quantification of this compound, owing to the UV absorbance of its aromatic ring. The method is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For analysis, a sample would be dissolved in a UV-transparent solvent (e.g., methanol or hexane), and the absorbance would be measured at the wavelength of maximum absorption (λ-max). This provides a simple and rapid means of quantification.

However, the major limitation of spectrophotometry is its lack of specificity. jclmm.com In complex chemical matrices, other compounds may also absorb light at the same wavelength, leading to significant interference and inaccurate results. Therefore, this method is generally not suitable for complex samples without extensive and effective sample cleanup procedures, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest. While not as powerful as chromatographic methods for impurity profiling, it can serve as a rapid screening tool for estimating the concentration of the main component in relatively simple mixtures.

Environmental Transformation and Degradation Pathways of 2,4 Dichloro 1 Difluoromethoxy Benzene

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation is a key process that can break down chemical compounds in the environment through the action of sunlight. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment. For aromatic compounds, photodegradation can lead to the cleavage of the aromatic ring or the transformation of substituent groups.

No specific studies detailing the photolytic degradation mechanisms of 2,4-Dichloro-1-(difluoromethoxy)benzene, including quantum yields, reaction kinetics, or the identity of photoproducts under simulated environmental conditions, were identified in the available literature.

Hydrolytic Stability and Identification of Hydrolysis Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For a compound like this compound, the ether linkage could potentially be susceptible to hydrolysis, which would result in the formation of 2,4-dichlorophenol (B122985) and difluoromethanol.

However, a review of existing research yielded no specific data on the hydrolytic half-life or the identified hydrolysis products of this compound.

Oxidative Degradation Processes Mediated by Environmental Oxidants

In the environment, chemical compounds can be degraded by powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the breakdown of a wide range of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the benzene (B151609) ring, leading to the formation of hydroxylated intermediates that can undergo further oxidation and eventual mineralization.

Specific kinetic data for the reaction of hydroxyl radicals with this compound and the characterization of the resulting oxidative degradation products are not available in the reviewed scientific literature.

Investigation of Biotransformation Pathways in Abiotic Environmental Systems

Biotransformation refers to the chemical alteration of a substance within an organism. In the context of environmental fate, this often involves microbial degradation. Microorganisms possess a diverse array of enzymes that can break down complex organic molecules. For chlorinated aromatic compounds, these pathways can involve dehalogenation, hydroxylation, and ring cleavage.

There is a lack of published research investigating the biotransformation of this compound in various environmental matrices such as soil or sediment under either aerobic or anaerobic conditions.

Characterization and Fate of Environmental Transformation Products and Metabolites

The degradation of a parent compound can lead to the formation of various transformation products or metabolites, which may have their own distinct environmental fate and toxicological profiles. A complete environmental assessment requires the identification and study of these products.

Given the absence of studies on the degradation pathways of this compound, there is consequently no information available on the identity, persistence, or potential impacts of its environmental transformation products and metabolites.

Despite the importance of understanding the environmental behavior of halogenated organic compounds, this review highlights a significant knowledge gap regarding the specific degradation pathways of this compound. Further research, including laboratory studies on its photolytic, hydrolytic, oxidative, and biological degradation, is necessary to accurately assess its environmental fate and potential risks. Without such data, predictions about its persistence, mobility, and transformation in the environment remain speculative.

Q & A

Q. What are the established synthetic methodologies for preparing 2,4-dichloro-1-(difluoromethoxy)benzene in laboratory settings?

A common approach involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for extended periods (18 hours), followed by distillation under reduced pressure. The crude product is purified via crystallization using a water-ethanol solvent system, achieving moderate yields (~65%) . Advanced variations may employ palladium-catalyzed coupling reactions or electrochemical methods for introducing the difluoromethoxy group, though optimization of reaction conditions (e.g., temperature, catalyst loading) is critical .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Post-synthesis purification typically involves solvent extraction followed by recrystallization. After reflux and distillation, the product is precipitated by pouring the reaction mixture into ice water, stirred for 12 hours at room temperature, filtered, and recrystallized with a water-ethanol mixture (1:2 v/v). Column chromatography using hexane/ethyl acetate gradients may be employed for further purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Multi-nuclear NMR spectroscopy is essential:

- ¹H NMR identifies aromatic proton environments (δ 7.2–7.8 ppm).

- ¹⁹F NMR confirms the difluoromethoxy group (split signals around δ -80 to -85 ppm).

- IR spectroscopy verifies C-F stretches (1000–1100 cm⁻¹) and aryl chloride vibrations (550–650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) matches the exact mass (C₇H₄Cl₂F₂O, 224.96 g/mol) .

Advanced Research Questions

Q. How can ¹⁹F NMR spectroscopy be leveraged to quantify reaction yields and monitor kinetic parameters in derivatives synthesis?

The high sensitivity of ¹⁹F NMR allows precise quantification using 2,4-dichloro-1-(trifluoromethyl)benzene as an internal standard. Integration of fluorine signals achieves <5% error margins in yield determination for competitive electrophilic substitution reactions. Kinetic studies track fluorine signal shifts over time to derive rate constants for substituent exchange .

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions involving this compound?

Regioselectivity is governed by electronic and steric factors. The electron-withdrawing chlorine and difluoromethoxy groups deactivate the ring, directing electrophiles to less hindered positions. Competitive methoxycarbonylation studies reveal preferential substitution at the 5-position (para to chlorine), achieving 87% conversion compared to 54% in sterically hindered analogs. DFT calculations support lower activation energies for attack at the 5-position .

Q. What challenges arise in computational modeling of this compound’s electronic structure, and how are they addressed?

Accurately modeling electron-withdrawing effects on π-electron density requires advanced basis sets. HOMO-LUMO gap calculations (B3LYP/6-311+G(d,p)) reveal charge delocalization caused by fluorine atoms. Discrepancies between experimental and calculated vibrational frequencies (e.g., C-F stretches) are mitigated by incorporating anharmonic corrections and solvent effects .

Q. How do steric and electronic effects influence cross-coupling reactions with this compound as a substrate?

Steric hindrance from the difluoromethoxy group limits coupling efficiency at adjacent positions. Suzuki-Miyaura coupling with phenylboronic acid predominantly occurs at the 4-chloro position (meta to difluoromethoxy), achieving 67% yield under Pd(OAc)₂/XPhos catalysis. Electronic effects, quantified through Hammett σₚ values, show the difluoromethoxy group (σₚ ≈ 0.43) moderately deactivates the ring compared to methoxy (σₚ ≈ -0.27), necessitating electron-deficient catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.